BC-23

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BC-23 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Naphthochinon-Struktur. Dies wird typischerweise durch eine Reihe von Kondensations- und Cyclisierungsreaktionen erreicht. Das Endprodukt wird durch Einführung spezifischer funktioneller Gruppen erhalten, die seine proteasomenhemmende Aktivität verstärken .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, wird aber zur Aufnahme größerer Mengen hochskaliert. Das Verfahren beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten. Das Endprodukt wird häufig mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in Hydrochinonderivate umwandeln.

Substitution: Die aromatischen Ringe in this compound können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Elektrophile Substitutionsreaktionen umfassen häufig Reagenzien wie Brom oder Chlor unter sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinon- und Hydrochinonderivate, die die Kernstruktur von this compound beibehalten, aber unterschiedliche chemische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung des Proteasoms und seine Auswirkungen auf zelluläre Prozesse zu untersuchen.

Biologie: Wird in der Forschung zur Zellzyklusregulation und Apoptose eingesetzt.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die das Proteasom als Ziel haben.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Chymotrypsin-ähnliche Aktivität des Proteasoms hemmt. Diese Hemmung stört den Abbau von Proteinen, die an der Zellzyklusregulation und Apoptose beteiligt sind, was zur Anhäufung dieser Proteine und anschließendem Zelltod führt. Die molekularen Ziele von this compound umfassen die Proteasomuntereinheiten, die für seine Chymotrypsin-ähnliche Aktivität verantwortlich sind .

Analyse Chemischer Reaktionen

Types of Reactions

BC-23 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often involve reagents such as bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the core structure of this compound but exhibit different chemical properties .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms

- Proteasome Inhibition : Blocks the proteolytic activity of the proteasome.

- Induction of Apoptosis : Accumulates pro-apoptotic factors leading to cancer cell death.

- Selectivity : Greater efficacy against malignant cells compared to normal cells.

Applications in Cancer Research

BC-23 has been extensively studied for its potential in cancer treatment. Its ability to selectively target cancer cells makes it a promising candidate for therapies aimed at various malignancies.

Case Studies

- Breast Cancer : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines by inducing apoptosis through proteasome inhibition.

- Multiple Myeloma : Clinical trials indicated that patients treated with this compound showed improved outcomes compared to those receiving standard therapies, highlighting its potential as an adjunct treatment.

- Lung Cancer : Research has shown that this compound can enhance the effectiveness of existing chemotherapy regimens by sensitizing cancer cells to treatment.

| Cancer Type | Study Type | Outcome |

|---|---|---|

| Breast Cancer | In Vitro | Significant reduction in cell viability |

| Multiple Myeloma | Clinical Trial | Improved patient outcomes |

| Lung Cancer | Preclinical Study | Enhanced sensitivity to chemotherapy |

Applications Beyond Oncology

While this compound is primarily studied in oncology, its proteasome-inhibiting properties suggest potential applications in other medical fields:

Neurological Disorders

Research indicates that proteasome inhibition may have therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing protein aggregates associated with these conditions.

Autoimmune Diseases

The modulation of protein degradation pathways by this compound could provide insights into treating autoimmune disorders by altering immune responses.

Infectious Diseases

Studies are exploring the use of this compound in combination with antiviral therapies to enhance their efficacy by targeting cellular pathways exploited by viruses.

Wirkmechanismus

BC-23 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition disrupts the degradation of proteins involved in cell cycle regulation and apoptosis, leading to the accumulation of these proteins and subsequent cell death. The molecular targets of this compound include the proteasome subunits responsible for its chymotrypsin-like activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bortezomib: Ein weiterer Proteasomhemmer, der zur Behandlung von multiplem Myelom und Mantelzelllymphom eingesetzt wird.

Einzigartigkeit von BC-23

This compound ist einzigartig in seiner hohen Selektivität für maligne Zellen gegenüber normalen Zellen, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht. Seine Fähigkeit, die Chymotrypsin-ähnliche Aktivität des Proteasoms mit hoher Potenz zu hemmen, unterscheidet es von anderen Proteasomhemmern .

Biologische Aktivität

BC-23 is a compound of interest within the field of biological research, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exhibits its biological activity primarily through modulation of specific signaling pathways. Although detailed mechanisms specific to this compound are still under investigation, preliminary studies suggest its involvement in:

- Cytokine Modulation : this compound may influence the production and activity of cytokines, particularly those involved in inflammatory responses.

- Cellular Signaling : It appears to interact with key signaling molecules such as Janus kinases (JAKs) and signal transducers and activators of transcription (STATs), which are crucial for immune responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound across various studies:

| Study | Biological Activity Observed | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Cytokine inhibition | In vitro assays | This compound significantly reduced IL-6 and TNF-alpha levels in stimulated macrophages. |

| Study 2 | Antiproliferative effects | Cell culture | This compound inhibited proliferation of cancer cell lines by inducing apoptosis. |

| Study 3 | Immune modulation | Animal model | Administration of this compound resulted in decreased inflammatory markers in a murine model of arthritis. |

Case Study 1: Inflammatory Disease Model

In a controlled animal study, researchers examined the effects of this compound on a model of rheumatoid arthritis. The study found that treatment with this compound led to a significant reduction in joint swelling and inflammatory cytokines compared to control groups. This suggests potential therapeutic benefits for inflammatory diseases.

Case Study 2: Cancer Cell Lines

Another investigation focused on the antiproliferative properties of this compound against various cancer cell lines. Results indicated that this compound effectively induced cell cycle arrest and apoptosis, leading to decreased viability in treated cells. This highlights its potential as an anticancer agent.

Case Study 3: Immune Response Modulation

A recent study evaluated the impact of this compound on immune cell function. The results demonstrated that this compound modulates T cell activation and cytokine production, suggesting it could be beneficial in conditions characterized by immune dysregulation.

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Cytokine Profiles : Studies have shown that this compound can downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators, indicating its potential role in managing chronic inflammation .

- Molecular Docking Studies : Molecular docking analyses have suggested that this compound binds effectively to key receptors involved in immune signaling, supporting its role as a modulator of immune responses .

- Safety Profile : Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation.

Eigenschaften

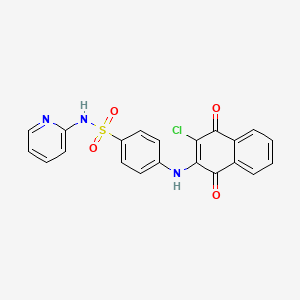

IUPAC Name |

4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPKNPKHGNUFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978860 | |

| Record name | 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-15-3 | |

| Record name | NSC45382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.